

Chemical and physical properties of (-)-Stylophine

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Compound of Interest

Compound Name: (-)-Stylophine

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(-)-Stylophine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Stylophine is a naturally occurring protoberberine alkaloid found predominantly in plants of the Papaveraceae family, such as *Chelidonium majus* and species of the *Corydalis* genus. As the (S)-enantiomer of stylophine, it has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth overview of the chemical and physical properties of **(-)-Stylophine**, detailed experimental protocols for its isolation, characterization, and biological evaluation, and a visual representation of its known interactions with key cellular signaling pathways. All quantitative data is presented in structured tables for ease of reference, and complex biological interactions are illustrated using signaling pathway diagrams.

Chemical and Physical Properties

(-)-Stylophine, also known as (S)-Tetrahydrocoptisine, is a tetracyclic isoquinoline alkaloid. Its rigid structure is characterized by two methylenedioxy groups, which contribute to its biological activity.

Identification and Structure

Identifier	Value
IUPAC Name	(1S)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.0 ^{2,10} .0 ^{4,8} .0 ^{15,23} .0 ^{16,20}]tetracos-2,4(8),9,15(23),16(20),21-hexaene[1]
CAS Number	84-39-9[2]
Molecular Formula	C ₁₉ H ₁₇ NO ₄ [1]
Canonical SMILES	<chem>C1CN2CC3=C(C[C@H]2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6</chem> [1]
InChI	InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2/t15-m/s1[1]
InChIKey	UXYJCYXWJGAKQY-HNNXBMFYSA-N

Physicochemical Data

Property	Value
Molecular Weight	323.34 g/mol
Appearance	White to off-white solid
Melting Point	217 °C (for racemic (±)-Stylopine)
Boiling Point	466.6±34.0 °C (Predicted)
Solubility	Soluble in DMSO and Chloroform. Insoluble in water and ethanol.
Optical Rotation	Levorotatory (-)
XLogP3-AA	3

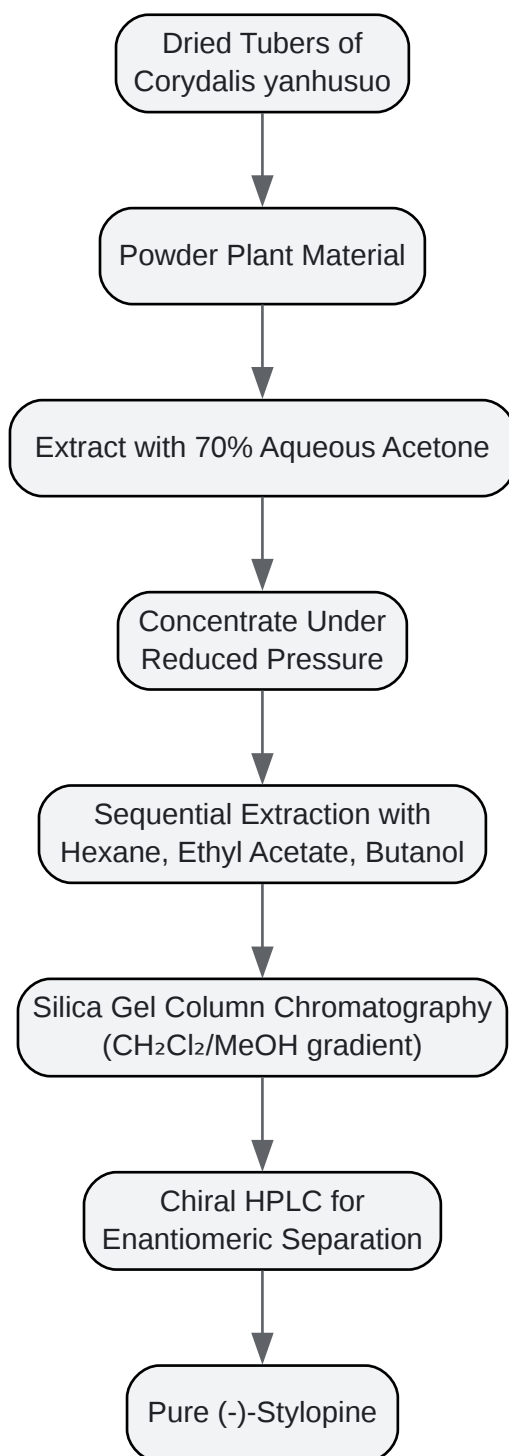
Experimental Protocols

This section outlines detailed methodologies for the isolation, characterization, and biological evaluation of **(-)-Stylopine**.

Isolation of (-)-Stylopine from *Corydalis yanhusuo*

This protocol is adapted from methods described for the extraction of isoquinoline alkaloids from *Corydalis* species.

Workflow for Isolation of (-)-Stylopine



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Caption: General workflow for the isolation of **(-)-Stylophine**.

Methodology:

- Plant Material Preparation: Dry the tubers of *Corydalis yanhusuo* and grind them into a fine powder.
- Extraction: Macerate the powdered plant material with 70% aqueous acetone at room temperature. Repeat the extraction process three times to ensure maximum yield.
- Concentration: Combine the acetone extracts and evaporate the solvent under reduced pressure to obtain a crude residue.
- Fractionation: Perform a sequential liquid-liquid extraction on the crude residue using solvents of increasing polarity: first with hexane, followed by ethyl acetate, and then butanol.
- Column Chromatography: Subject the combined organic extracts to silica gel column chromatography. Elute the column with a gradient of dichloromethane (CH_2Cl_2) and methanol (MeOH), starting with a high concentration of CH_2Cl_2 and gradually increasing the proportion of MeOH.
- Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine the fractions containing stylophine.
- Chiral Separation: To isolate the specific (-)-enantiomer, perform chiral High-Performance Liquid Chromatography (HPLC) on the stylophine-containing fractions using a suitable chiral column (e.g., Chiralcel OD).
- Purity Confirmation: Confirm the purity and identity of the isolated **(-)-Stylophine** using NMR, MS, and by measuring its specific rotation.

Characterization Techniques

- ^1H -NMR and ^{13}C -NMR spectra are crucial for confirming the chemical structure of **(-)-Stylophine**. Samples are typically dissolved in deuterated chloroform (CDCl_3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

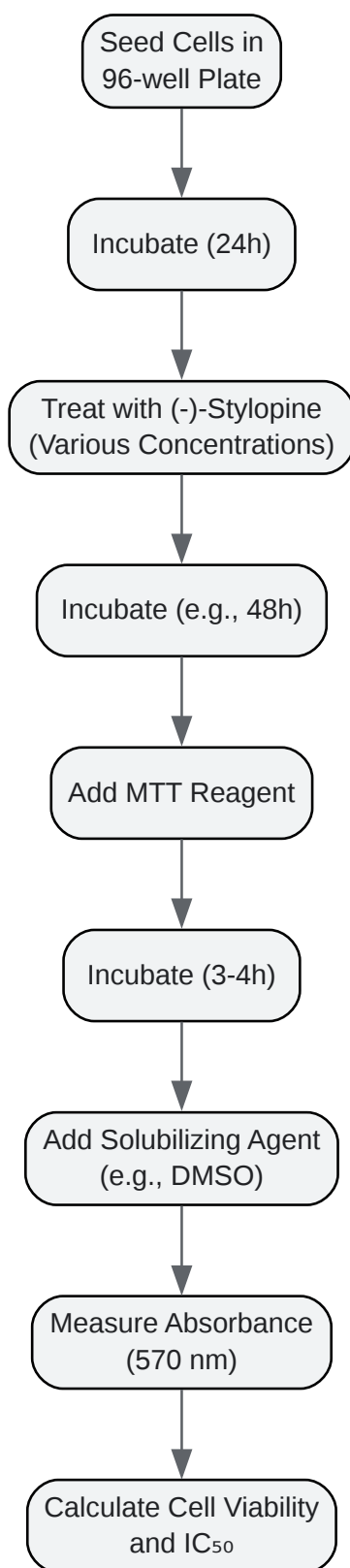
internal standard. Specific peak assignments can be confirmed using 2D NMR techniques like COSY and HMBC.

- Electrospray Ionization (ESI-MS) is commonly used to determine the molecular weight of **(-)-Stylopine**, which will show a prominent molecular ion peak $[M+H]^+$.
- Tandem Mass Spectrometry (MS/MS) provides information about the fragmentation pattern, which is characteristic of the protoberberine alkaloid skeleton. A notable fragmentation is the retro-Diels-Alder (RDA) reaction.
- Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **(-)-Stylopine** will show characteristic absorption bands for C-H (aromatic and aliphatic), C-O (ether), and C-N bonds.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability and can be used to determine the IC_{50} value of **(-)-Stylopine** on various cancer cell lines.

Workflow for MTT Assay



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Caption: Step-by-step workflow for the MTT cell viability assay.

Methodology:

- **Cell Seeding:** Plate the desired cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Prepare serial dilutions of **(-)-Stylopine** in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of **(-)-Stylopine**. Include a vehicle control (e.g., DMSO) and a positive control.
- **Incubation:** Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
- **MTT Addition:** After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value can be determined by plotting cell viability against the logarithm of the compound concentration.

Western Blot Analysis of Protein Phosphorylation

This protocol can be used to investigate the effect of **(-)-Stylopine** on the phosphorylation status of key proteins in signaling pathways, such as ERK or Akt.

Methodology:

- **Cell Treatment and Lysis:** Culture cells to 70-80% confluency, then treat with **(-)-Stylopine** for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

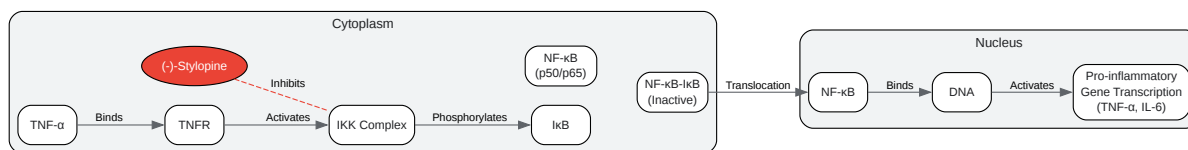
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a PVDF or nitrocellulose membrane.
- **Immunoblotting:**
 - Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK) overnight at 4°C.
 - Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Stripping and Re-probing:** To normalize the results, the membrane can be stripped and re-probed with an antibody against the total form of the target protein (e.g., anti-total-ERK).

Signaling Pathway Interactions

(-)-Stylopine has been shown to modulate several critical signaling pathways involved in inflammation and cancer progression.

Inhibition of the NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammatory responses. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF- α), the I κ B kinase (IKK) complex phosphorylates I κ B, leading to its ubiquitination and degradation. This allows NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. **(-)-Stylopine** has been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.

NF- κ B Signaling Pathway Inhibition by (-)-Stylophine

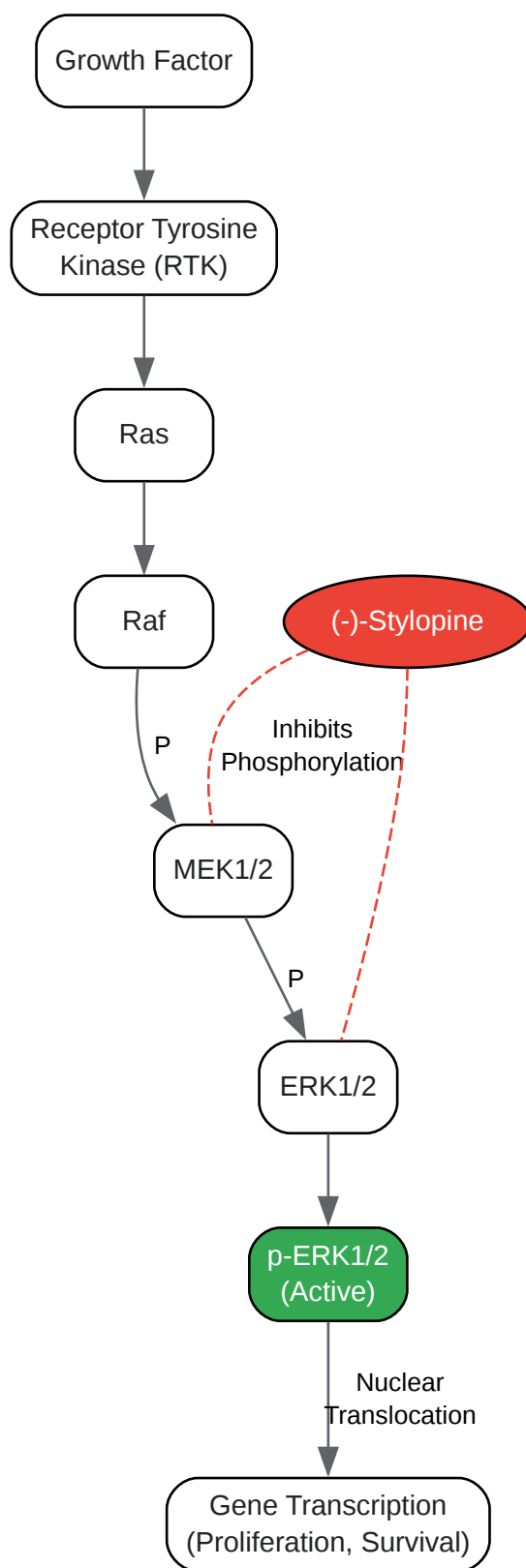
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Caption: **(-)-Stylophine** inhibits the NF- κ B pathway by potentially targeting the IKK complex.

Attenuation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 pathway, is crucial for cell proliferation, differentiation, and survival. The pathway is typically activated by growth factors that bind to receptor tyrosine kinases (RTKs), leading to the activation of Ras, which in turn activates a phosphorylation cascade involving Raf, MEK, and finally ERK. Activated (phosphorylated) ERK can then translocate to the nucleus to regulate gene expression. **(-)-Stylophine** can attenuate the phosphorylation of key kinases in this pathway.

MAPK/ERK Signaling Pathway Inhibition by (-)-Stylophine



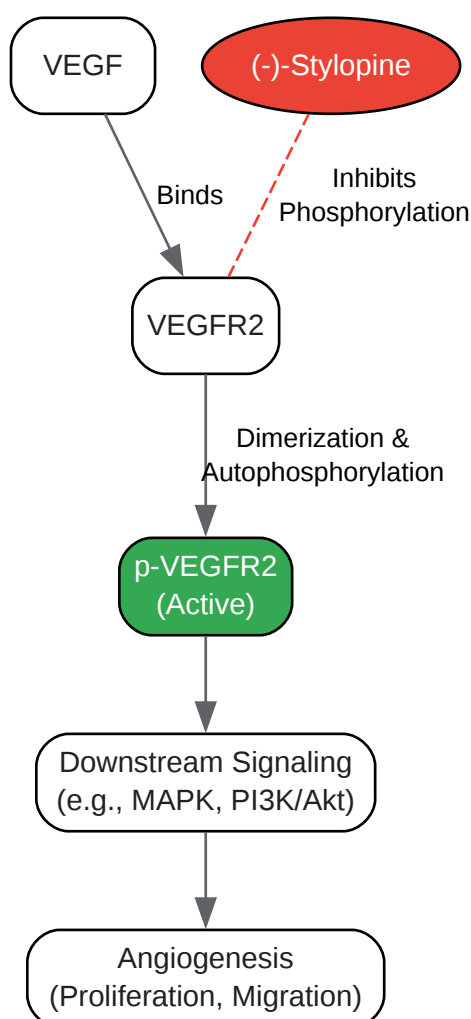
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Caption: **(-)-Stylopine** attenuates the MAPK/ERK pathway by inhibiting MEK/ERK phosphorylation.

Inhibition of the VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. The binding of its ligand, VEGF, induces receptor dimerization and autophosphorylation, which activates downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, promoting endothelial cell proliferation, migration, and survival. **(-)-Stylopine** has been identified as an inhibitor of VEGFR2 signaling, suggesting its potential as an anti-angiogenic agent.

VEGFR2 Signaling Pathway Inhibition by **(-)-Stylopine**



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Caption: **(-)-Stylopine** inhibits the VEGFR2 signaling pathway, a key driver of angiogenesis.

Conclusion

(-)-Stylopine is a promising natural product with well-defined chemical and physical properties and significant biological activities. Its ability to modulate key signaling pathways, such as NF- κ B, MAPK/ERK, and VEGFR2, underscores its potential for development as a therapeutic agent for inflammatory diseases and cancer. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working with this compelling alkaloid. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

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